2-(1,3-Benzothiazol-2-ylthio)propanohydrazide
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Overview
Description
“2-(1,3-Benzothiazol-2-ylthio)propanohydrazide” is a chemical compound with the molecular formula C10H11N3OS2 and a molecular weight of 253.35 . It is used in proteomics research .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of “2-(1,3-Benzothiazol-2-ylthio)propanohydrazide” consists of a benzothiazole ring attached to a propanohydrazide group via a sulfur atom .Chemical Reactions Analysis
The reactions of 2-amino- and 2-mercaptothiazole derivatives provide a powerful, modern tools for the design of a wide variety of aromatic azoles .Scientific Research Applications
Pharmaceutical Chemistry
The benzothiazole moiety is a cornerstone in pharmaceutical chemistry due to its structural diversity and pharmacological properties. Specifically, 2-(1,3-Benzothiazol-2-ylthio)propanohydrazide derivatives have been explored for their potential as biologically active compounds . They are investigated for novel therapeutics, particularly because modifications at the 2nd position of benzothiazole can induce significant changes in biological activity .
Antimicrobial and Antifungal Applications
Compounds derived from benzothiazole have shown promising antibacterial and antifungal activities. This makes 2-(1,3-Benzothiazol-2-ylthio)propanohydrazide a valuable scaffold for developing new antimicrobial agents that could be more effective against resistant strains of bacteria and fungi .
Anti-inflammatory and Anti-oxidant Properties
Research has indicated that benzothiazole derivatives exhibit anti-inflammatory and anti-oxidant effects. This suggests that 2-(1,3-Benzothiazol-2-ylthio)propanohydrazide could be used in the treatment of inflammatory diseases and in the prevention of oxidative stress-related pathologies .
Anticancer Research
The compound’s derivatives are being studied for anti-proliferative and anti-tumor properties. This research is crucial for the development of new cancer treatments, especially in targeting specific cancer cell lines with minimal side effects .
Neurodegenerative Diseases
There is interest in benzothiazole derivatives for their potential use in treating neurodegenerative diseases like Parkinson’s and Alzheimer’s. The ability to modify the benzothiazole structure and observe changes in biological activity provides a pathway for developing drugs that could alleviate symptoms or slow disease progression .
Proteomics Research
2-(1,3-Benzothiazol-2-ylthio)propanohydrazide is also used in proteomics research . As a proteomics tool, it can help in understanding protein functions, interactions, and expressions, which is fundamental in comprehending biological processes and disease mechanisms .
Mechanism of Action
properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)propanehydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS2/c1-6(9(14)13-11)15-10-12-7-4-2-3-5-8(7)16-10/h2-6H,11H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOGBLLDTRYGTIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)SC1=NC2=CC=CC=C2S1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393406 |
Source
|
Record name | 2-(1,3-benzothiazol-2-ylthio)propanohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20393406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
99055-98-8 |
Source
|
Record name | 2-(1,3-benzothiazol-2-ylthio)propanohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20393406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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